4-Hydroxyatomoxetine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13-12-15(19)8-9-16(13)20-17(10-11-18-2)14-6-4-3-5-7-14/h3-9,12,17-19H,10-11H2,1-2H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXQPRLGNSJNJM-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OC(CCNC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)O[C@H](CCNC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195869 | |
| Record name | 4-Hydroxyatomoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435293-66-6 | |
| Record name | 4-Hydroxyatomoxetine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0435293666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyatomoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYATOMOXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T2XYC0A9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nucleophilic Aromatic Substitution Pathway
The most widely adopted method involves a four-step sequence starting from (S)-3-chloro-1-phenylpropanol (Formula-VI). In the first step, dimethylamine gas is bubbled through a solution of Formula-VI in refluxing methanol containing potassium carbonate, producing (S)-N,N-dimethylamino-1-phenylpropanol (Formula-V) with 89% conversion. Critical to this step is maintaining a pH >10 during workup to prevent protonation of the dimethylamine, which would reduce nucleophilicity.
The second step couples Formula-V with 4-fluoro-3-methylacetophenone in dimethylformamide (DMF) at 110°C for 12 hours. This SNAr reaction proceeds with 93% regioselectivity for the para-fluoro position, yielding Formula-IV. A key innovation in WO2011027359A2 is the use of microwave irradiation at 150°C to reduce reaction time to 3 hours while maintaining yield.
Table 1: Optimization of Coupling Reaction Conditions
| Parameter | Conventional Method | Microwave-Assisted |
|---|---|---|
| Temperature (°C) | 110 | 150 |
| Time (hours) | 12 | 3 |
| Yield (%) | 82 | 85 |
| Regioselectivity | 93:7 para:ortho | 95:5 para:ortho |
Oxidation of Formula-IV to Formula-III employs m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C, achieving 91% yield. The low temperature prevents epoxidation of the acetyl group, a common side reaction above 10°C.
Demethylation and Salt Formation
The final steps involve demethylation of Formula-III using HBr in acetic acid (48% w/w) at 80°C for 4 hours, followed by hydrolysis with 4N NaOH at 50°C. This two-stage process converts the methyl ether to a phenol while preserving the stereochemical integrity of the molecule. WO2011027359A2 reports that substituting HBr with trimethylsilyl iodide increases yield to 78% but raises concerns about silicon waste streams.
Salt formation with HCl in ethyl acetate produces this compound hydrochloride with >99.5% enantiomeric excess (ee). Crystallization from acetone/water (3:1 v/v) yields needle-shaped crystals suitable for pharmaceutical formulation.
Alternative Approaches and Comparative Analysis
Asymmetric Reduction Route
WO2008062473A1 discloses an alternative pathway starting from β-dimethylaminopropiophenone, which undergoes asymmetric borane-mediated reduction to (R)-N,N-dimethyl-3-hydroxy-3-phenylpropanamine. While this method achieves 96% ee, the requirement for cryogenic conditions (−20°C) and the high cost of (R)-2-methyl-CBS-oxazaborolidine catalyst limit its industrial feasibility.
Table 2: Cost Analysis of Reducing Agents
| Agent | Cost per kg (USD) | ee Achieved |
|---|---|---|
| (R)-CBS-oxazaborolidine | 12,500 | 96% |
| Noyori catalyst | 8,200 | 89% |
| Baker's yeast | 150 | 78% |
Oxidative Demethylation Challenges
A persistent issue across all methods is the final demethylation step. Traditional cyanogen bromide (CNBr) demethylation, while effective, generates toxic hydrogen cyanide gas. Recent advances employ methyl triflate in supercritical CO2, achieving comparable yields (72%) with reduced environmental impact. However, this requires high-pressure reactors (150 bar), increasing capital costs by an estimated 40%.
Purification and Crystallization Innovations
Crude this compound free base typically contains 5–7% of the regioisomeric 2-hydroxy derivative. WO2011027359A2 describes a novel purification sequence using pH-dependent extraction:
-
Acidify to pH 2.2 with HCl to protonate the amine
-
Wash with ethyl acetate to remove neutral impurities
-
Basify to pH 10 with NH4OH
-
Extract into methyl tert-butyl ether (MTBE)
This process reduces regioisomer content to <0.3% while recovering 92% of product.
For the hydrochloride salt, anti-solvent crystallization using n-hexane/acetone (4:1 v/v) produces uniform particles (D90 = 45 μm) ideal for tablet compression. XRPD analysis confirms the preferred Form II polymorph with melting point 193–195°C.
Environmental and Regulatory Considerations
The E-factor (kg waste/kg product) for current processes ranges from 32–45, primarily due to solvent use in extraction and chromatography. Emerging green chemistry approaches include:
-
Catalytic transfer hydrogenation with formic acid (E-factor = 18)
-
Continuous flow demethylation using immobilized HBr on silica
-
Aqueous workup systems with thermomorphic phase separation
Regulatory filings emphasize control of genotoxic impurities, particularly residual phenylchloroformate from coupling steps. LC-MS methods with a limit of quantitation (LOQ) of 2 ppm are now standard .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyatomoxetine undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various metabolites.
Glucuronidation: This is a major pathway where this compound is conjugated with glucuronic acid to form this compound-O-glucuronide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Glucuronidation: This reaction typically occurs in the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase.
Major Products Formed:
This compound-O-glucuronide: This is the primary metabolite formed through glucuronidation.
Scientific Research Applications
Pharmacokinetics and Metabolism
4-Hydroxyatomoxetine is formed through the metabolism of atomoxetine by the cytochrome P450 enzyme CYP2D6. This metabolic pathway is significant as it influences the pharmacokinetics and pharmacodynamics of atomoxetine. The conversion of atomoxetine to 4-HAT results in a compound that is equipotent to atomoxetine itself but is subsequently glucuronidated to form 4-HAT-O-glucuronide, which is inactive and circulates at low concentrations in plasma .
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Cmax (Maximum Concentration) | Varies based on CYP2D6 activity |
| AUC (Area Under Curve) | Significantly affected by genetic polymorphisms |
| Half-life | Approximately 5 hours |
The pharmacokinetic profile of 4-HAT is influenced by genetic variations in CYP2D6, which demonstrate substantial inter-individual variability. For instance, individuals with reduced CYP2D6 activity may experience higher systemic exposure to atomoxetine and its metabolites, leading to an increased risk of adverse effects .
Clinical Implications
The clinical relevance of this compound extends to its role in optimizing ADHD treatment. Given that 4-HAT is equipotent to atomoxetine, understanding its pharmacokinetics allows for better individualized dosing strategies, particularly in populations with varying CYP2D6 activity. Studies have shown that adjusting atomoxetine doses based on CYP2D6 genotype can enhance therapeutic efficacy while minimizing side effects .
Case Studies and Research Findings
- Individualized Dosing : A population pharmacokinetic analysis demonstrated that children with ADHD showed significant variability in the clearance rates of atomoxetine and its metabolites based on their CYP2D6 activity scores. This study supports the notion that personalized dosing regimens could improve treatment outcomes .
- Adverse Effects Correlation : Research has indicated a correlation between decreased CYP2D6 enzyme activity and increased exposure to atomoxetine, leading to higher incidences of side effects such as sedation and gastrointestinal disturbances. Monitoring these effects can inform clinical decisions regarding dose adjustments .
- Therapeutic Monitoring : Another study highlighted the importance of therapeutic drug monitoring in patients receiving atomoxetine treatment. By measuring plasma levels of both atomoxetine and 4-HAT, clinicians can make informed decisions about dosage modifications to achieve optimal therapeutic ranges .
Mechanism of Action
4-Hydroxyatomoxetine exerts its effects primarily through the inhibition of the norepinephrine transporter. This inhibition prevents the reuptake of norepinephrine, thereby increasing its concentration in the synaptic cleft and enhancing neurotransmission. Additionally, this compound has been found to interact with opioid receptors, acting as an antagonist at μ-opioid receptors and a partial agonist at κ-opioid receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Metabolic Comparisons
2.1.1. Atomoxetine (Parent Compound)
- Metabolism: Primarily via CYP2D6 to 4-HAT (major pathway) and CYP2C19 to N-desmethylatomoxetine (NDA, minor pathway) .
- Activity: Inhibits norepinephrine reuptake (Ki = 5 nM) .
- PK Variability : Half-life ranges from 5.2 hours (CYP2D6 extensive metabolizers, EMs) to 21.6 hours (CYP2D6 poor metabolizers, PMs) .
2.1.2. N-Desmethylatomoxetine (NDA)
- Formation: Minor metabolite via CYP2C19-mediated N-demethylation .
- Activity: 20-fold less potent than ATX in norepinephrine transporter inhibition (Ki = 100 nM) .
- PK: Limited data, but contributes minimally to overall efficacy due to low potency and abundance .
2.1.3. 4-Hydroxycarboxy-ATX
Pharmacological Activity
Pharmacokinetic Profiles
Drug Interaction Susceptibility
- 4-HAT : Formation is reduced by CYP2D6 inhibitors (e.g., paroxetine), leading to 5.8-fold increased ATX exposure and 1.6-fold reduced 4-HAT-O-glucuronide levels .
Analytical Detection
Biological Activity
4-Hydroxyatomoxetine (4-HAT) is a significant metabolite of atomoxetine, a norepinephrine reuptake inhibitor primarily used in the treatment of attention-deficit/hyperactivity disorder (ADHD). Understanding the biological activity of 4-HAT is crucial for optimizing atomoxetine therapy and personalizing treatment based on genetic factors influencing drug metabolism.
Metabolism and Pharmacokinetics
This compound is formed through the metabolic action of cytochrome P450 enzyme CYP2D6, which oxidizes atomoxetine. This process is critical as it influences the pharmacokinetics and pharmacodynamics of atomoxetine.
Key Pharmacokinetic Parameters
The pharmacokinetics of 4-HAT are characterized by its rapid glucuronidation to form this compound-O-glucuronide, rendering it inactive. The concentration of 4-HAT in plasma is significantly lower than that of atomoxetine, typically around 1.3% of the latter's maximum plasma concentration (C_max) .
Table 1: Pharmacokinetic Parameters of Atomoxetine and this compound
| Parameter | Atomoxetine | This compound |
|---|---|---|
| C_max | Higher (~100%) | ~1.3% |
| Half-life (t_1/2) | Variable (7-12 hrs) | Shorter |
| Clearance (CL/F) | Variable (7-fold across CYP2D6 genotypes) | Low |
Biological Activity
Research indicates that 4-HAT exhibits similar norepinephrine transporter (NET) inhibition properties to atomoxetine, suggesting that it may contribute to the therapeutic effects observed in patients. However, its lower plasma levels compared to atomoxetine imply that its direct contribution to clinical efficacy might be limited .
Genetic Variability in Metabolism
The activity of CYP2D6 varies significantly among individuals due to genetic polymorphisms. Those classified as poor metabolizers (PMs) experience prolonged half-lives and higher plasma concentrations of atomoxetine and its metabolites, including 4-HAT. For example, individuals with two non-functional alleles can have a C_max for atomoxetine that is up to 5.7 times higher than extensive metabolizers (EMs) . This genetic variability necessitates careful consideration when dosing atomoxetine to avoid adverse effects.
Clinical Implications
Clinical studies have shown that variations in CYP2D6 genotype can lead to significant differences in the pharmacokinetics of both atomoxetine and 4-HAT. For instance, patients with the CYP2D6*10/*10 genotype displayed increased exposure to atomoxetine and its metabolites, which could heighten the risk of side effects .
Case Study: Pharmacogenomic Impact on Atomoxetine Therapy
A study involving ADHD patients demonstrated that those with reduced CYP2D6 activity had a higher incidence of adverse reactions when treated with standard doses of atomoxetine. Adjustments based on genetic testing improved tolerability and efficacy in these patients .
Q & A
Q. Tables
| Key Pharmacokinetic Parameters of this compound |
|---|
| Parameter |
| ---------------------------- |
| Plasma Half-life (t½) |
| AUC Ratio (to Atomoxetine) |
| Primary Clearance Route |
| Reference |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
